

Application Notes and Protocols for In Vivo Studies of CC214-2

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Compound of Interest

Compound Name: CC214-2

Cat. No.: B8579109

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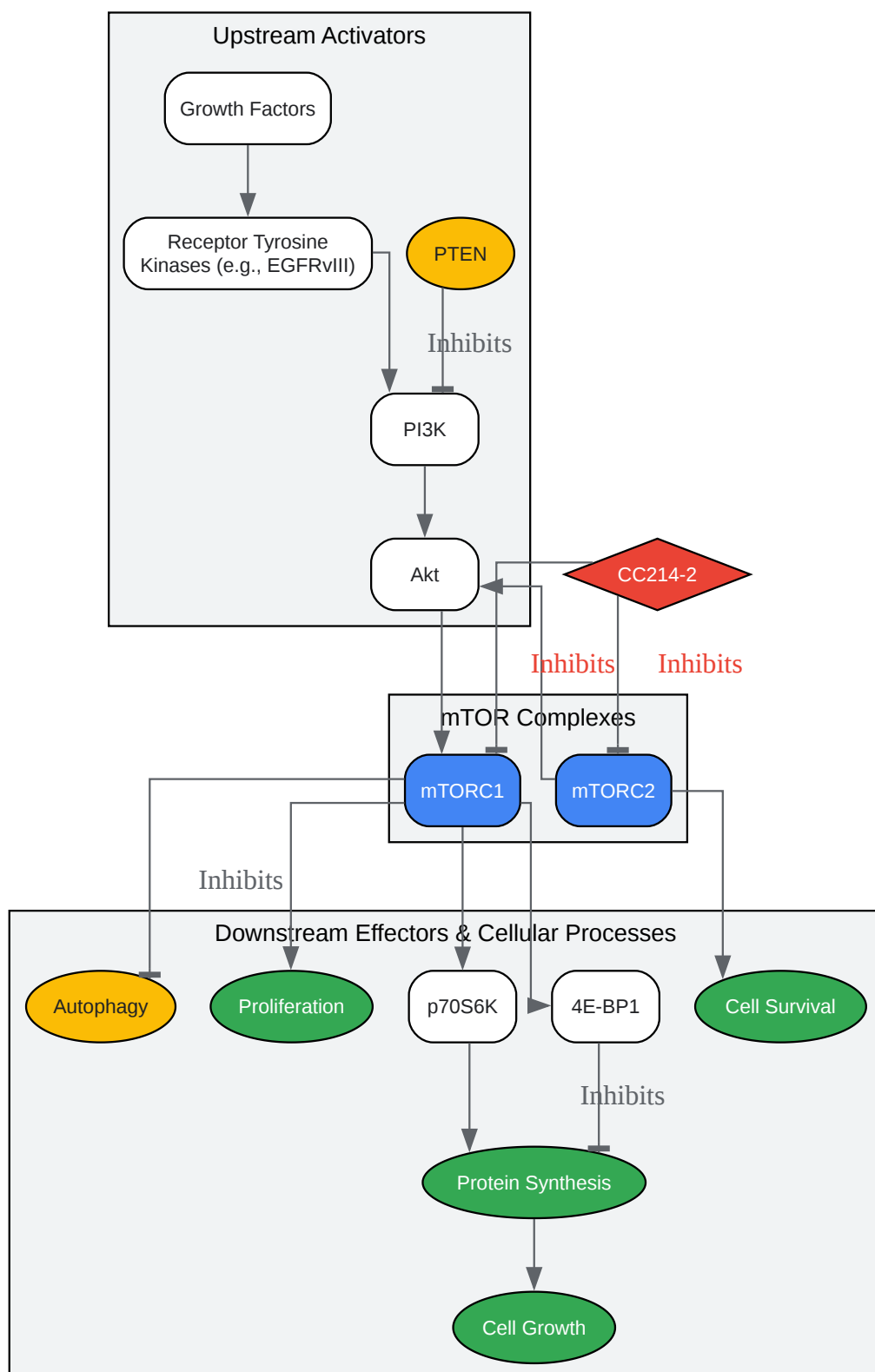
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental use of **CC214-2**, a potent and selective dual mTORC1/mTORC2 kinase inhibitor. The protocols detailed below are based on established preclinical studies in glioblastoma models.

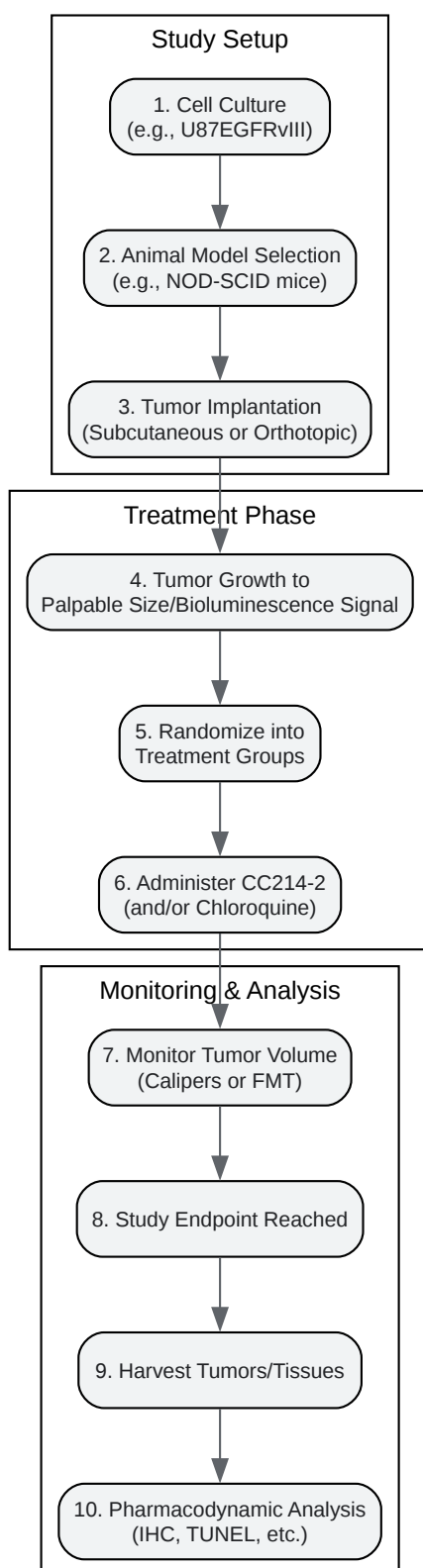
Mechanism of Action

CC214-2 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Unlike allosteric inhibitors like rapamycin, which primarily target mTOR Complex 1 (mTORC1), **CC214-2** effectively inhibits both mTORC1 and mTORC2.^{[1][2][3]} This dual inhibition leads to a more comprehensive blockade of the PI3K/mTOR signaling pathway, overcoming the resistance often observed with rapamycin and its analogs.^{[4][3]} Hyperactivation of the mTOR pathway, for instance through EGFRvIII expression or PTEN loss, has been shown to enhance cellular sensitivity to **CC214-2**.^{[1][4][3]} A key cellular response to **CC214-2** treatment is the induction of autophagy, which can act as a pro-survival mechanism for cancer cells.^{[1][4]}

Signaling Pathway

The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by **CC214-2**.





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References

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